molecular formula C8H7BrINO B14813008 2-Bromo-3-cyclopropoxy-6-iodopyridine

2-Bromo-3-cyclopropoxy-6-iodopyridine

Cat. No.: B14813008
M. Wt: 339.96 g/mol
InChI Key: HQUXXMXPCPSQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-cyclopropoxy-6-iodopyridine is a heterocyclic organic compound with the molecular formula C8H7BrINO. This compound is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropoxy-6-iodopyridine typically involves the bromination and iodination of a pyridine derivative. One common method is the selective bromination of 3-cyclopropoxy-6-iodopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropoxy-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-cyclopropoxy-6-iodopyridine is unique due to the presence of both bromine and iodine atoms along with a cyclopropoxy group. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for specific chemical and biological applications .

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-6-iodopyridine

InChI

InChI=1S/C8H7BrINO/c9-8-6(12-5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2

InChI Key

HQUXXMXPCPSQPR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.